

A Comparative Analysis of Peripherally Restricted CB1R Inverse Agonists

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Compound of Interest

Compound Name: (Rac)-Zevaquenabant

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For Researchers, Scientists, and Drug Development Professionals

The quest for effective anti-obesity therapeutics with minimal side effects has led to the development of peripherally restricted cannabinoid 1 receptor (CB1R) inverse agonists. These compounds aim to replicate the metabolic benefits of first-generation CB1R antagonists, such as rimonabant, while avoiding the neuropsychiatric adverse events associated with central CB1R blockade. This guide provides a comparative overview of prominent peripheral CB1R inverse agonists, supported by experimental data, to aid researchers in their drug discovery and development efforts.

Quantitative Data Comparison

The following table summarizes key in vitro and in vivo pharmacological parameters of selected peripheral CB1R inverse agonists. Data has been compiled from various preclinical and clinical studies to facilitate a cross-study comparison.

Compound	Target Affinity (Ki, nM)	In Vivo Model	Dose	Route of Administration	Key Findings	Reference
TM38837	16 (Kd)	Diet-Induced Obese (DIO) Mice	Not specified	Not specified	Similar weight-loss efficacy to rimonabant with lower CNS penetrance.	[1]
Non-human primates (PET study)	Not applicable	Not applicable	Favorable decreased ability to cross the blood-brain barrier compared to rimonabant.	[2]		
Healthy Male Volunteers (Phase I)	5 mg - 900 mg	Oral	No psychiatric side-effects compared to placebo.	[2]		
JD5037	0.35	DIO Mice	3 mg/kg/day	Not specified	As effective as its brain-penetrant parent compound (ibipinabant) in improving	[1][2]

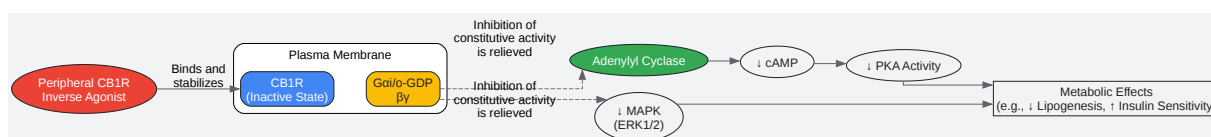
metabolic
parameters
. Reduced
body
weight by
~20% over
28 days.

Rats and Dogs (Toxicity study)	Up to 150 mg/kg/day (rats), 20- 75 mg/kg/day (dogs)	Not specified	Up to 11% lower body weight in rats compared to control; no significant weight difference in dogs.	[1]	
AM6545	1.7	DIO Mice	10 mg/kg/day	i.p.	Improved leptin sensitivity and metabolic profile. [2]
MRI-1867 (INV- 101/zevaq uenabant)	Not specified	DIO Mice	Not specified	Not specified	Lost weight, decreased food intake, and increased energy expenditur e and fat oxidation. [3]

MRI-1891 (INV-202/monlunabant)	Not specified	Obese people with metabolic syndrome (Phase 1b)	Not specified	Not specified	Demonstrated a 3.3% body weight reduction over 28 days. [4]
TXX-522	10.33 (IC50)	DIO Mice	Not specified	Not specified	Dose-dependently decreased body weight and fat mass, comparable to rimonabant, with ~2% blood-brain barrier penetrance. [1]
BPR0912	8.5 (IC50)	DIO Mice	10 mg/kg	Not specified	As effective as rimonabant at promoting weight loss and induced thermogenesis. [1]

Signaling Pathway of CB1R Inverse Agonism

The cannabinoid 1 receptor (CB1R) is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). In its basal state, CB1R can exhibit some level of constitutive activity. Inverse agonists bind to the receptor and stabilize it in an inactive conformation, thereby reducing this basal signaling. This is in contrast to a neutral antagonist, which would only block the binding of an agonist without affecting the receptor's basal activity. The signaling cascade initiated by a CB1R inverse agonist ultimately leads to a reduction in the downstream effects typically associated with CB1R activation.



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Caption: CB1R Inverse Agonist Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of findings. Below are generalized protocols for key experiments used to characterize peripheral CB1R inverse agonists.

In Vitro CB1R Binding Assay

This assay determines the affinity of a compound for the CB1 receptor.

Objective: To determine the binding affinity (K_i) of test compounds for the CB1 receptor.

Materials:

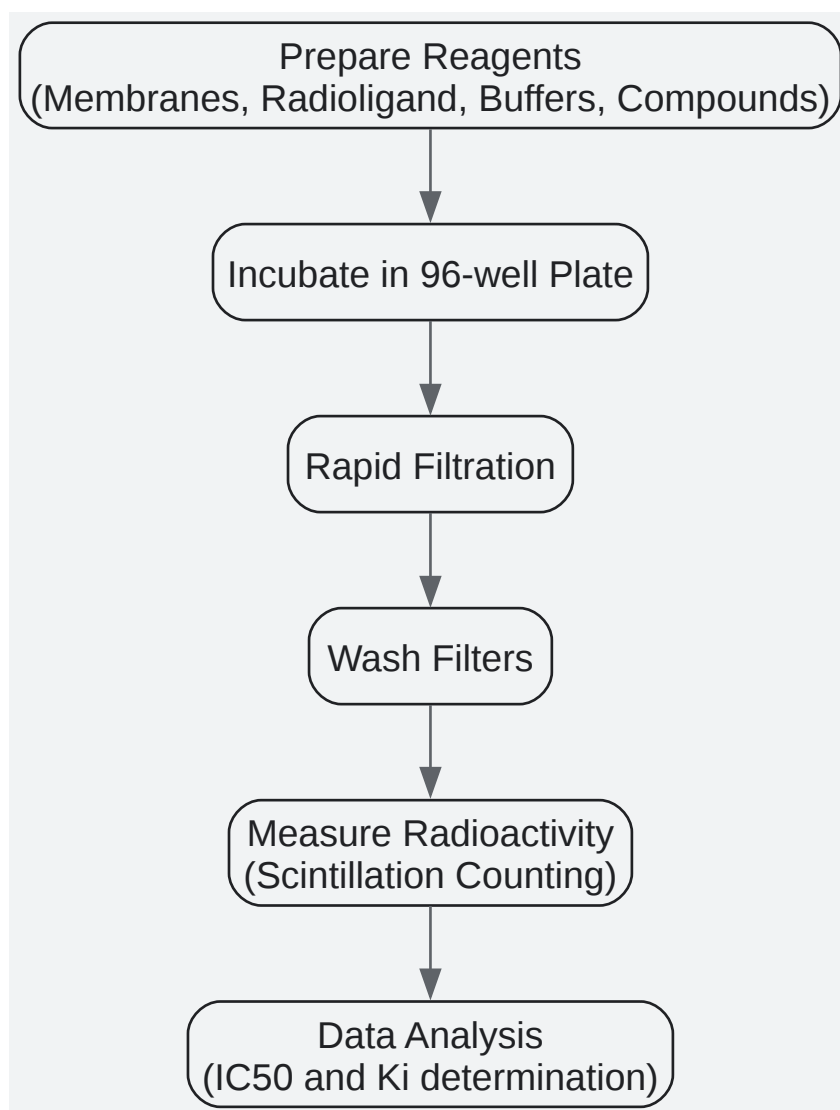
- Cell membranes prepared from cells overexpressing human CB1R.

- Radioligand (e.g., [3H]CP55,940).
- Test compounds (peripheral CB1R inverse agonists).
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/ml BSA, pH 7.4).
- Non-specific binding control (e.g., a high concentration of a known CB1R ligand like WIN55,212-2).
- 96-well plates.
- Filter mats.
- Scintillation counter.

Procedure:

- Prepare serial dilutions of the test compounds.
- In a 96-well plate, add the binding buffer, cell membranes, radioligand, and either the test compound or the non-specific binding control.
- Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 90 minutes) to allow binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through filter mats using a cell harvester. This separates the bound radioligand from the unbound.
- Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
- Dry the filter mats and measure the radioactivity of each filter using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.



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Caption: Workflow for CB1R Binding Assay.

In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

This model is widely used to assess the anti-obesity potential of drug candidates.

Objective: To evaluate the effect of peripheral CB1R inverse agonists on body weight, food intake, and metabolic parameters in a model of obesity.

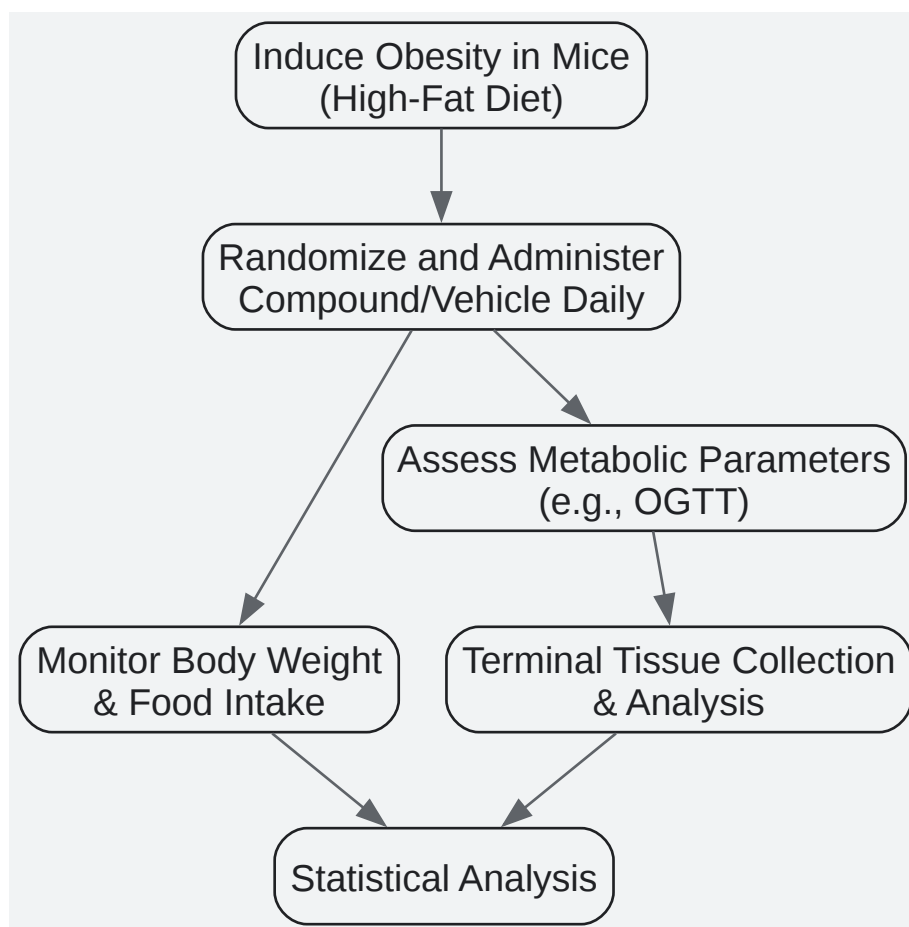
Materials:

- Male C57BL/6J mice.
- High-fat diet (HFD; e.g., 60% kcal from fat).
- Standard chow diet.
- Test compounds.
- Vehicle control.
- Equipment for measuring body weight, food intake, and for performing glucose tolerance tests.

Procedure:

- Induction of Obesity: Wean male C57BL/6J mice and place them on a high-fat diet for a period of 8-12 weeks to induce obesity and related metabolic disturbances. A control group is maintained on a standard chow diet.
- Compound Administration: Randomly assign the DIO mice to treatment groups (vehicle control and different doses of the test compound). Administer the compounds daily for a specified duration (e.g., 28 days) via the intended clinical route (e.g., oral gavage or intraperitoneal injection).
- Monitoring:
 - Body Weight and Food Intake: Measure body weight and food intake daily or several times per week.
 - Metabolic Parameters: At the end of the treatment period, or at selected time points, perform an oral glucose tolerance test (OGTT) or an insulin tolerance test (ITT) to assess glucose homeostasis.
- Terminal Procedures: At the end of the study, euthanize the animals and collect blood and tissues (e.g., liver, adipose tissue) for further analysis (e.g., plasma lipid levels, liver triglyceride content, gene expression analysis).

- **Data Analysis:** Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to determine the significance of the effects of the test compounds compared to the vehicle control.



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